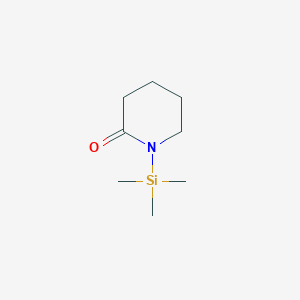

1-(Trimethylsilyl)-2-piperidinone

Overview

Description

Synthesis Analysis

The synthesis of 1-(Trimethylsilyl)-2-piperidinone and related derivatives often involves the reaction of organometallic compounds with diketene, leading to the formation of linear 1/1 adducts and oxazinone derivatives. A notable method involves the reaction of N-trimethylsilyl- and -stannyl(diphenylmethylene)amine with diketene, yielding piperidine and oxazinone derivatives upon demetallation with ethanethiol or methanol, respectively (Suzuki et al., 1974).

Molecular Structure Analysis

The molecular structure of 1-(Trimethylsilyl)-2-piperidinone derivatives has been characterized in several studies. For instance, the reaction of N-trimethylsilyl derivatives of amides and lactams with chloro(chloromethyl)dimethylstannane has been investigated, revealing insights into the crystal and molecular structure of related compounds, such as 1-(chlorodimethylstannylmethyl)-2-piperidone (Bylikin et al., 2006).

Chemical Reactions and Properties

1-(Trimethylsilyl)-2-piperidinone undergoes various chemical reactions, highlighting its versatility. An example includes its involvement in radical cyclization processes to synthesize 2,4-disubstituted piperidines, demonstrating significant enhancement in diastereoselectivity when using tris(trimethylsilyl)silane compared to tributyltin hydride (Gandon et al., 2006).

Physical Properties Analysis

The physical properties of 1-(Trimethylsilyl)-2-piperidinone derivatives, such as solubility, melting point, and boiling point, are influenced by the trimethylsilyl group. These properties are crucial for determining the compound's behavior in various solvents and conditions, although specific studies focusing on these aspects were not identified in the current search.

Chemical Properties Analysis

The chemical properties of 1-(Trimethylsilyl)-2-piperidinone, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are of significant interest. For example, its use as a cyclopropanone equivalent in synthetic applications showcases its reactivity and utility in forming complex molecular structures (Wasserman et al., 1989).

Scientific Research Applications

Wasserman, H., Dion, R., & Fukuyama, J. M. (1989) reported the use of 1-Piperidino-1-trimethylsilyloxycyclopropane and its corresponding 1-hydroxy-1-piperidinocyclopropane in the formation of pyrroles, pyrrolines, and pyrrolizidines, and in the rearrangement of dicyclic compounds (Wasserman, Dion, & Fukuyama, 1989).

Roselló, J., Tusell, J., & Gelpí, E. (1977) found that trimethylsilyl derivatives are stable and reproducible for identifying prostaglandins in human seminal fluid, with no significant interconversion of prostaglandins (Roselló, Tusell, & Gelpí, 1977).

Suzuki, H., Matsuda, I., Itoh, K., & Ishii, Y. (1974) demonstrated that N-trimethylsilyl- and -stannyl(diphenylmethylene)amines react with diketene to produce linear 1/1 adducts and an oxazinone derivative, which can be demetallated to produce piperidine and oxazinones (Suzuki et al., 1974).

Sulzbach, R. A. (1970) reported the preparation of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine (I) by reductive silylation of pyridine with alkali metals and trimethylchlorosilane, involving anion radical intermediates (Sulzbach, 1970).

Jiao, X.-y., Borloo, M., Verbruggen, C., & Haemers, A. (1994) developed a method for the preparation of 2-pyrrolidinylphosphinic acid and its homologues from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).

Harris, R., & Kimber, B. (1975) observed that trimethylsilyl compounds show varying degrees of substituent electronegativity influence on their chemical shifts and coupling constants (Harris & Kimber, 1975).

Henegar, K., & Lira, R. (2012) developed a scalable one-pot procedure for synthesis of 2,2,2-trichloromethylcarbinols using trimethyl(trichloromethyl)silane, avoiding harsh basic conditions (Henegar & Lira, 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1-(Trimethylsilyl)pyrrolidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ4.

Future Directions

The introduction of ionic liquids into the structure of poly(1-trimethylsilyl-1-propyne) is realized by a two-step process: bromination of the initial polymer with N-bromosuccinimide and subsequent addition of tertiary amine (N-butylimidazole) to it5. This method allows polymers with different contents of the ionic liquid to be obtained5. The obtained polymers show good film-forming properties and thermal stability5. Depending on the content of the ionic liquid in the polymer matrix, the resistance to aliphatic alicyclic to the majority of halogenated, as well as aromatic hydrocarbons, increases5. With an increase of the ionic liquid content in the polymer, the ideal selectivities of CO2/N2 and CO2/CH4 gas pairs increases while maintaining a high level of permeability5.

properties

IUPAC Name |

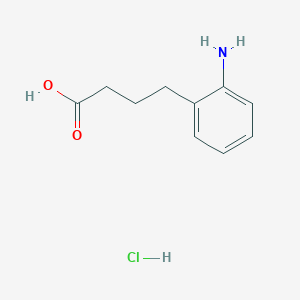

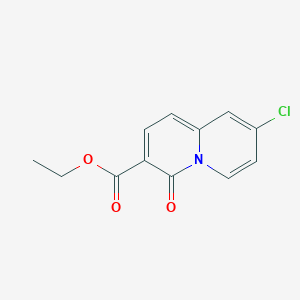

1-trimethylsilylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQNJTKTWDVUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409130 | |

| Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)-2-piperidinone | |

CAS RN |

3553-93-3 | |

| Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)